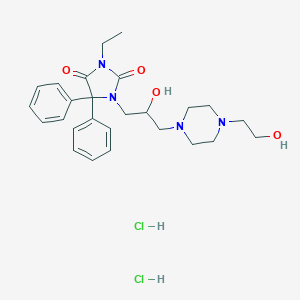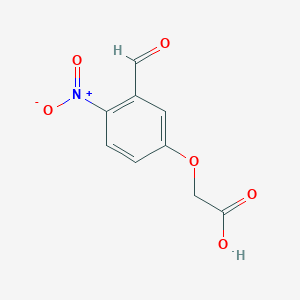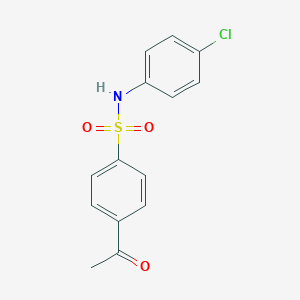
2-(((3-Methylisoxazol-5-yl)methyl)amino)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(((3-Methylisoxazol-5-yl)methyl)amino)ethanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MIBE and has been found to have promising effects in different biological systems.
Mécanisme D'action
The mechanism of action of 2-(((3-Methylisoxazol-5-yl)methyl)amino)ethanol is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes involved in the production of reactive oxygen species (ROS). ROS are known to cause oxidative damage to cells, which can lead to various diseases. By inhibiting ROS production, 2-(((3-Methylisoxazol-5-yl)methyl)amino)ethanol may help protect cells from oxidative damage.
Effets Biochimiques Et Physiologiques
2-(((3-Methylisoxazol-5-yl)methyl)amino)ethanol has been found to have various biochemical and physiological effects. In animal studies, the compound has been shown to improve cognitive function and memory retention. It has also been found to have anti-inflammatory effects, reducing inflammation in the brain and other tissues. Additionally, 2-(((3-Methylisoxazol-5-yl)methyl)amino)ethanol has been found to induce apoptosis (programmed cell death) in cancer cells, suggesting its potential use as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(((3-Methylisoxazol-5-yl)methyl)amino)ethanol in lab experiments is its high solubility in water and organic solvents. This makes it easy to dissolve and use in various experimental protocols. However, one limitation is the lack of information on the compound's toxicity and potential side effects. Further research is needed to determine the safety of using this compound in lab experiments.
Orientations Futures
There are several future directions for research on 2-(((3-Methylisoxazol-5-yl)methyl)amino)ethanol. One area of interest is its potential use as a treatment for neurological disorders. Further studies are needed to determine the compound's efficacy and safety in treating these diseases. Additionally, research on the compound's effects on cancer cells is ongoing, with the hope of developing new anticancer therapies. Lastly, more research is needed to understand the mechanism of action of 2-(((3-Methylisoxazol-5-yl)methyl)amino)ethanol, which may lead to the development of new drugs targeting ROS production.
Méthodes De Synthèse
The synthesis of 2-(((3-Methylisoxazol-5-yl)methyl)amino)ethanol involves the reaction of 3-methylisoxazole-5-carbaldehyde with 2-aminoethanol. The reaction is catalyzed by sodium borohydride, which reduces the aldehyde group to an alcohol group. The resulting product is a white crystalline powder that is soluble in water and organic solvents.
Applications De Recherche Scientifique
2-(((3-Methylisoxazol-5-yl)methyl)amino)ethanol has been extensively studied for its potential applications in various fields of scientific research. The compound has been found to have promising effects in the treatment of neurological disorders, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. It has also been studied for its potential use as an anti-inflammatory agent, as well as its effects on cancer cells.
Propriétés
Numéro CAS |
105954-45-8 |
|---|---|
Nom du produit |
2-(((3-Methylisoxazol-5-yl)methyl)amino)ethanol |
Formule moléculaire |
C7H12N2O2 |
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
2-[(3-methyl-1,2-oxazol-5-yl)methylamino]ethanol |
InChI |
InChI=1S/C7H12N2O2/c1-6-4-7(11-9-6)5-8-2-3-10/h4,8,10H,2-3,5H2,1H3 |
Clé InChI |
PSVGUYVOUJYIDQ-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=C1)CNCCO |
SMILES canonique |
CC1=NOC(=C1)CNCCO |
Synonymes |
Ethanol, 2-[[(3-methyl-5-isoxazolyl)methyl]amino]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



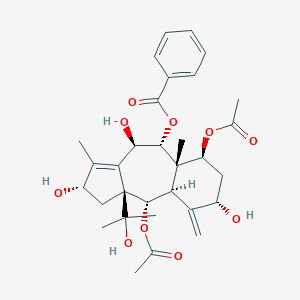
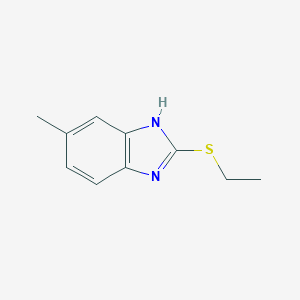

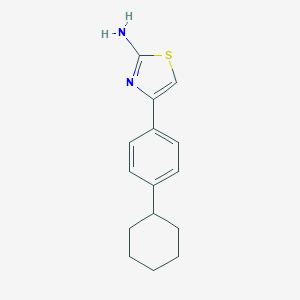
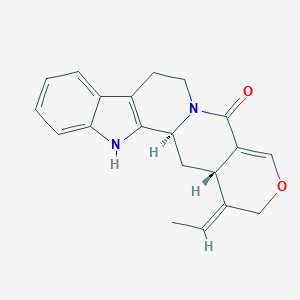
![Erbium tris[bis(trimethylsilyl)amide]](/img/structure/B24557.png)

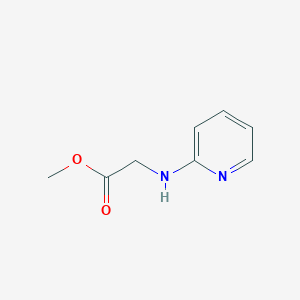
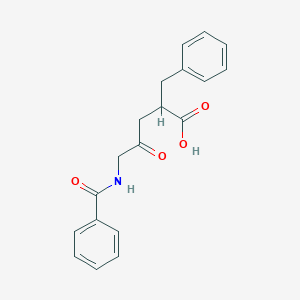
![3-[(2-Amino-3-hydroxypropanoyl)amino]propanoic acid](/img/structure/B24563.png)

